molecular formula C8H6Cl2O2 B1627677 4-(Dichloromethyl)benzoic acid CAS No. 5278-91-1

4-(Dichloromethyl)benzoic acid

Cat. No. B1627677
CAS RN: 5278-91-1
M. Wt: 205.03 g/mol
InChI Key: ZBWFBZYDFGYXIG-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)benzoic acid is a chemical compound with the molecular formula C8H6Cl2O2 . It appears as needle-shaped crystals and has a melting point of 205°C . It is soluble in ether, hot ethanol, and hot water .


Molecular Structure Analysis

The molecular structure of 4-(Dichloromethyl)benzoic acid can be represented by the formula C8H6Cl2O2 . The structure includes a benzoic acid group with a dichloromethyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

4-(Dichloromethyl)benzoic acid is a needle-shaped crystal with a melting point of 205°C . It is soluble in ether, hot ethanol, and hot water .

Scientific Research Applications

Thermodynamic Study of Benzoic Acid Derivatives

Benzoic acid, including chlorobenzoic acids, plays a crucial role in pharmaceutical research. A study by Reschke et al. (2016) focused on the phase behavior of benzoic acid and its mixtures, which is vital for process design in drug development. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) was used to model the phase equilibria in solutions containing benzoic acid and chlorobenzoic acids.

High-Resolution Mass Spectrometry Method

Charles et al. (1992) developed a high-resolution mass spectrometry method using isotopically labeled benzoic acid for analyzing 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in waters, highlighting the importance of benzoic acid derivatives in analytical chemistry (Charles et al., 1992).

Application in Synthetic Chemistry

Yusubov et al. (2004) described the use of 3-(dichloroiodo)benzoic acid as a recyclable hypervalent iodine reagent for vicinal halomethoxylation of unsaturated compounds. This showcases the utility of benzoic acid derivatives in synthetic organic chemistry (Yusubov et al., 2004).

Photodecomposition Study

Crosby and Leitis (1969) studied the ultraviolet irradiation of chlorobenzoic acids, including the 4-chloro isomer. Their work, which led to the formation of hydroxybenzoic acids and benzoic acid itself, underscores the significance of benzoic acid derivatives in environmental chemistry (Crosby & Leitis, 1969).

Food Science and Nutrition

Del Olmo et al. (2017) provided insights into benzoic acid and its derivatives, including their occurrence in foods and usage as additives, highlighting their importance in food science and nutrition (del Olmo et al., 2017).

Enzymatic Synthesis Involving Benzoic Acid

Aresta et al. (1998) discussed the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, representing a significant biotechnological application of a Carboxylase enzyme, which emphasizes the role of benzoic acid derivatives in biotechnology (Aresta et al., 1998).

Safety And Hazards

Handling 4-(Dichloromethyl)benzoic acid requires precautions due to its hazardous nature. It can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-(dichloromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWFBZYDFGYXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598448
Record name 4-(Dichloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dichloromethyl)benzoic acid

CAS RN

5278-91-1
Record name 4-(Dichloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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